Methyl 8-(5-hexyl-3-methylfuran-2-YL)octanoate
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Overview
Description
Methyl 8-(5-hexyl-3-methylfuran-2-yl)octanoate is a chemical compound with the molecular formula C19H32O3 It is an ester derived from 2-furanoctanoic acid and is known for its unique structure, which includes a furan ring substituted with hexyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(5-hexyl-3-methylfuran-2-yl)octanoate typically involves the esterification of 2-furanoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-Furanoctanoic acid+MethanolAcid CatalystMethyl 8-(5-hexyl-3-methylfuran-2-yl)octanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(5-hexyl-3-methylfuran-2-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Methyl 8-(5-hexyl-3-methylfuran-2-yl)octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 8-(5-hexyl-3-methylfuran-2-yl)octanoate involves its interaction with specific molecular targets and pathways. The furan ring and ester group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(5-hexyl-2-furyl)octanoate
- Methyl 8-(5-hexylfuran-2-yl)octanoate
- Methyl 8-(5-hexyl-2-furyl)-octanoate
Uniqueness
Methyl 8-(5-hexyl-3-methylfuran-2-yl)octanoate is unique due to the presence of a methyl group on the furan ring, which can significantly influence its chemical properties and reactivity
Properties
CAS No. |
65372-07-8 |
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Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
methyl 8-(5-hexyl-3-methylfuran-2-yl)octanoate |
InChI |
InChI=1S/C20H34O3/c1-4-5-6-10-13-18-16-17(2)19(23-18)14-11-8-7-9-12-15-20(21)22-3/h16H,4-15H2,1-3H3 |
InChI Key |
XTZJLSHGLQJFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(O1)CCCCCCCC(=O)OC)C |
Origin of Product |
United States |
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